(1r,3r,5r,7r)-2-Oxa-6-azaadamantane

Description

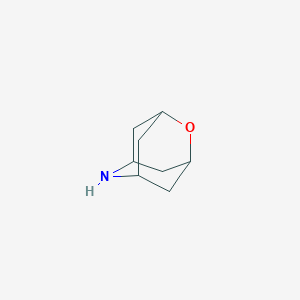

Structure

3D Structure

Propriétés

IUPAC Name |

2-oxa-6-azatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-5-2-8-4-6(9-5)3-7(1)10-8/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUVHGGRVBURLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(N2)CC1O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(1R,3R,5R,7R)-2-Oxa-6-azaadamantane: A Technical Guide to a Promising Scaffold in Medicinal Chemistry

Introduction: The Adamantane Scaffold and the Rise of Heterocyclic Analogs

The adamantane cage, a rigid, lipophilic, and thermodynamically stable hydrocarbon, has long captured the attention of medicinal chemists. Its unique three-dimensional structure has been incorporated into numerous approved drugs, where it often serves to enhance lipophilicity, improve metabolic stability, or act as a rigid anchor for pharmacophoric groups.[1] However, the inherent lipophilicity of the adamantane core can sometimes present challenges in drug development, particularly concerning solubility and off-target effects. This has led to a growing interest in hetero-adamantanes, where one or more carbon atoms of the cage are replaced by heteroatoms such as nitrogen or oxygen.[1][2]

(1R,3R,5R,7R)-2-Oxa-6-azaadamantane (CAS Number: 19557-29-0) is a fascinating example of such a heterocyclic analog. This molecule combines the rigid framework of adamantane with the introduction of an oxygen and a nitrogen atom, which are expected to modulate its physicochemical properties, introducing polarity and potential hydrogen bonding sites without significantly compromising the rigidity of the scaffold. These modifications can lead to improved pharmacokinetic profiles and novel interactions with biological targets.[2] This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of this promising building block for researchers, scientists, and drug development professionals.

Molecular Profile

| Property | Value | Reference |

| CAS Number | 19557-29-0 | |

| Molecular Formula | C₈H₁₃NO | [3][4][5] |

| Molecular Weight | 139.19 g/mol | [4] |

| IUPAC Name | (1R,3R,5R,7R)-2-Oxa-6-azaadamantane | [3] |

| Synonyms | 2-Oxa-6-azatricyclo[3.3.1.1³,⁷]decane | |

| Appearance | White to off-white solid (expected) | |

| Solubility | Expected to be soluble in polar organic solvents |

Conceptual Synthesis of (1R,3R,5R,7R)-2-Oxa-6-azaadamantane

While a specific, detailed synthesis of (1R,3R,5R,7R)-2-Oxa-6-azaadamantane is not extensively reported in the literature, a plausible and scientifically sound synthetic strategy can be devised based on established methodologies for the synthesis of related aza- and oxa-adamantane derivatives. The key to constructing the 2-oxa-6-azaadamantane core lies in the strategic intramolecular cyclization of a suitably functionalized bicyclo[3.3.1]nonane precursor.

The proposed synthetic pathway leverages key reactions such as the Curtius rearrangement for the introduction of the nitrogen atom and an intramolecular Williamson ether synthesis or a related cyclization to form the oxa-bridge.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for (1R,3R,5R,7R)-2-Oxa-6-azaadamantane.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a conceptualized, step-by-step methodology based on analogous syntheses of related hetero-adamantanes.[6][7]

Step 1: Monoprotection of Bicyclo[3.3.1]nonane-2,6-dione

-

Rationale: To selectively react one of the ketone functionalities, the other must be protected. Ketal formation is a common and effective method for this purpose.

-

Procedure:

-

Dissolve bicyclo[3.3.1]nonane-2,6-dione (1 equivalent) in toluene.

-

Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-ketal by column chromatography.

-

Step 2: Baeyer-Villiger Oxidation

-

Rationale: This reaction introduces the oxygen atom into the bicyclic framework, forming a lactone which is a precursor to the oxa-bridge.

-

Procedure:

-

Dissolve the mono-protected dione (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to yield the lactone.

-

Step 3: Reduction of the Lactone and Deprotection

-

Rationale: The lactone is reduced to a diol, and the protecting group is subsequently removed to reveal the second hydroxyl group.

-

Procedure:

-

Dissolve the lactone (1 equivalent) in dry THF and cool to -78 °C.

-

Add diisobutylaluminium hydride (DIBAL-H) (2.5 equivalents) dropwise.

-

Stir at -78 °C for several hours, then allow to warm to room temperature.

-

Quench the reaction carefully with methanol, followed by a Rochelle's salt solution.

-

Stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry, filter, and concentrate.

-

Treat the crude product with a mild acidic solution (e.g., 1M HCl) to hydrolyze the ketal protecting group, yielding the diol.

-

Step 4: Selective Oxidation and Reductive Amination

-

Rationale: One of the hydroxyl groups is selectively oxidized back to a ketone, which is then converted to an amine via reductive amination.

-

Procedure:

-

Selectively oxidize the diol to the corresponding keto-alcohol using a mild oxidizing agent like pyridinium chlorochromate (PCC).

-

Dissolve the resulting keto-alcohol in methanol.

-

Add ammonium acetate (excess) and sodium cyanoborohydride (1.5 equivalents).

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the amino-alcohol product.

-

Step 5: Intramolecular Cyclization to Form the 2-Oxa-6-azaadamantane Core

-

Rationale: The final step involves the formation of the ether linkage to close the adamantane cage. This can be achieved by activating the remaining hydroxyl group and promoting an intramolecular nucleophilic attack by the amine.

-

Procedure:

-

Dissolve the amino-alcohol (1 equivalent) in a suitable solvent like THF.

-

Cool to 0 °C and add a base such as sodium hydride (1.1 equivalents).

-

Activate the hydroxyl group by converting it to a good leaving group, for example, by adding tosyl chloride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product.

-

Purify the final product, (1R,3R,5R,7R)-2-Oxa-6-azaadamantane, by column chromatography or crystallization.

-

Spectroscopic Characterization (Predicted)

Based on the known spectroscopic data of related adamantane derivatives, the following characteristic signals can be expected for (1R,3R,5R,7R)-2-Oxa-6-azaadamantane.[8][9][10]

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to be complex due to the rigid, polycyclic structure. Multiple overlapping multiplets are anticipated in the upfield region (δ 1.5-3.5 ppm) corresponding to the methylene and methine protons of the adamantane cage. The protons adjacent to the oxygen and nitrogen atoms will be shifted downfield.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the bridgehead and methylene carbons. The carbons bonded to the heteroatoms (C-O and C-N) will be significantly shifted downfield compared to their all-carbon adamantane counterparts.

-

IR Spectroscopy: Characteristic peaks for C-O-C ether stretching (around 1050-1150 cm⁻¹) and N-H stretching (for the secondary amine, around 3300-3500 cm⁻¹) are expected. The absence of a carbonyl peak (around 1700 cm⁻¹) would confirm the successful reduction and cyclization.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 139, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules from the cage structure.

Chemical Reactivity and Functionalization

The 2-oxa-6-azaadamantane core possesses two key sites for further chemical modification: the secondary amine and the carbon skeleton.

-

N-Functionalization: The secondary amine at the 6-position is a versatile handle for introducing a wide range of substituents. It can undergo standard amine reactions such as:

-

Alkylation and Arylation: To introduce alkyl or aryl groups.

-

Acylation: To form amides.

-

Sulfonylation: To form sulfonamides.

-

Reductive Amination: To introduce more complex side chains.

-

Caption: Key N-functionalization reactions of the 2-Oxa-6-azaadamantane core.

-

C-H Functionalization: While more challenging, selective C-H functionalization of the adamantane skeleton is an active area of research.[11] Oxidative functionalization can introduce hydroxyl or other groups at the bridgehead positions, providing further points for diversification.

Applications in Drug Development

The incorporation of the 2-oxa-6-azaadamantane scaffold into drug candidates offers several potential advantages, making it a highly attractive building block for medicinal chemists.

Modulation of Physicochemical Properties

The introduction of the oxygen and nitrogen atoms increases the polarity and hydrogen bonding capacity of the adamantane core. This can lead to:

-

Improved Aqueous Solubility: Enhancing bioavailability and formulation options.[2]

-

Reduced Lipophilicity: Potentially reducing off-target toxicities associated with highly lipophilic compounds.

-

Favorable ADMET Properties: The rigid scaffold can protect metabolically labile groups and influence drug distribution and elimination.

As a Bioisostere and Rigid Scaffold

The 2-oxa-6-azaadamantane moiety can serve as a bioisosteric replacement for other cyclic systems, such as piperidines or morpholines, while offering a more rigid and defined three-dimensional structure. This rigidity can help in:

-

Conformational Restriction: Locking a molecule into a bioactive conformation, thereby increasing potency and selectivity for a specific target.

-

Precise Vectorial Display of Substituents: The fixed geometry of the cage allows for the precise orientation of pharmacophoric groups into the binding pocket of a biological target.

Potential Therapeutic Areas

Derivatives of aza- and oxa-adamantanes have shown promise in a variety of therapeutic areas:

-

Antiviral Agents: Adamantane derivatives like amantadine and rimantadine have a history as antiviral drugs, primarily against influenza A.[12][13] The azaadamantane core is being explored for new antiviral agents with potentially improved resistance profiles.[14]

-

Neurodegenerative Diseases: The adamantane scaffold is present in memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[15] The neuroprotective potential of novel aza- and oxa-adamantane derivatives is an active area of investigation, with some compounds showing activity as NMDA receptor antagonists.[16][17]

-

Other CNS Disorders: The rigid nature of the scaffold makes it suitable for targeting various receptors in the central nervous system.

Conclusion

(1R,3R,5R,7R)-2-Oxa-6-azaadamantane represents a valuable and underexplored scaffold in medicinal chemistry. Its unique combination of a rigid polycyclic framework with embedded heteroatoms offers a compelling strategy to fine-tune the physicochemical properties of drug candidates while maintaining a well-defined three-dimensional structure. The synthetic accessibility, coupled with the potential for diverse functionalization, positions this molecule as a key building block for the development of novel therapeutics targeting a range of diseases, particularly in the realms of virology and neurology. Further exploration of the synthesis and biological activity of derivatives of this intriguing scaffold is highly warranted and promises to yield exciting discoveries in the field of drug development.

References

-

Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. ACS Omega. 2018. [Link]

-

Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry. 2021. [Link]

-

Synthesis of 2-Oxaadamantane Derivatives. Request PDF. [Link]

-

Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. ACS Omega. 2018. [Link]

-

Synthesis and Characterization of Adamantane‐Containing Heteropeptides with a Chirality Switch. Request PDF. [Link]

-

Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Antimicrobial Agents and Chemotherapy. 1994. [Link]

-

Di(hydroperoxy)adamantane adducts: synthesis, characterization and application as oxidizers for the direct esterification of aldehydes. Dalton Transactions. [Link]

-

Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed. [Link]

-

Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC - NIH. [Link]

-

Novel synthesis of 2-oxa-adamantane. RSC Publishing. [Link]

-

Synthesis and Biological Evaluations of NO-Donating Oxa- and Aza-Pentacycloundecane Derivatives as Potential Neuroprotective Candidates. PMC - NIH. [Link]

-

(1r, 3r, 5r, 7r)-2-oxa-6-azaadamantane, 1 gram. CP Lab Chemicals. [Link]

-

Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PMC - NIH. [Link]

-

Structural and Synthetic Aspects of Small Ring Oxa- and Aza-Heterocyclic Ring Systems as Antiviral Activities. MDPI. [Link]

-

Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. PubMed. [Link]

-

Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PubMed. [Link]

-

Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies, and Molecular Mechanics Generalized Born Surface Area Analysis of 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione as a Potential COX Inhibitor. ACS Publications. [Link]

-

Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. PubMed. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]

-

(PDF) Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. [Link]

-

Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PubMed. [Link]

-

Synthesis and biological evaluations of NO-donating oxa- and aza-pentacycloundecane derivatives as potential neuroprotective candidates. UWCScholar. [Link]

-

Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Semantic Scholar. [Link]

-

(PDF) Oxidative functionalization of adamantanes (review). ResearchGate. [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-azaadamantane synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluations of NO-Donating Oxa- and Aza-Pentacycloundecane Derivatives as Potential Neuroprotective Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization of 2-Oxa-6-azaadamantane: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract: The 2-oxa-6-azaadamantane scaffold is a rigid, saturated heterocyclic system of increasing interest in medicinal chemistry. As a bioisosteric replacement for other common fragments, it offers a unique combination of three-dimensional structure, polarity, and metabolic stability. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-oxa-6-azaadamantane, designed for researchers, scientists, and drug development professionals. We delve into the structural basis for its key characteristics, including basicity (pKa), lipophilicity (LogP/LogD), and thermal stability. Where direct experimental data is limited, we provide expert analysis based on analogous structures and detail robust, self-validating experimental protocols for in-house characterization. This document serves as both a reference and a practical handbook for leveraging this promising scaffold in modern drug discovery programs.

Introduction: A Scaffold Beyond the 'Lipophilic Bullet'

The Adamantane Legacy in Medicinal Chemistry

For decades, the parent adamantane carbocycle has been termed a "lipophilic bullet" in drug design.[1][2] Its rigid, bulky, and highly lipophilic nature has been successfully employed to enhance the metabolic stability and membrane permeability of pharmacophores, anchoring them into binding pockets and improving pharmacokinetic profiles.[2] Amantadine, an early antiviral agent, stands as a testament to the therapeutic potential of this unique cage structure.[1]

Heteroadamantanes: Engineering Physicochemical Properties

While advantageous, the high lipophilicity of adamantane can also lead to poor aqueous solubility and off-target toxicities. The strategic introduction of heteroatoms, such as nitrogen and oxygen, into the adamantane cage creates "heteroadamantanes." This approach preserves the desirable three-dimensional rigidity of the scaffold while fundamentally altering its electronic and solvation properties. The incorporation of polar amine and ether functionalities is a proven strategy to reduce lipophilicity, increase aqueous solubility, and introduce specific hydrogen bonding capabilities, all of which are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

The 2-Oxa-6-azaadamantane Core

2-Oxa-6-azaadamantane (CAS: 19557-29-0) emerges as a scaffold of significant interest, effectively merging the structural features of a bridged morpholine analogue with the rigidity of the adamantane framework.[4][5] This unique fusion provides a constrained three-dimensional shape that can reduce the entropic penalty of receptor binding while presenting hydrogen bond donors and acceptors in well-defined vectors. Understanding its core physicochemical properties is the first step toward unlocking its full potential in drug design.

Molecular Structure and Core Properties

Structural Elucidation

The 2-oxa-6-azaadamantane molecule is a tricyclic system with the molecular formula C₈H₁₃NO.[4][5] The cage structure locks the constituent atoms into a fixed conformation, eliminating the rotational freedom seen in more flexible scaffolds like piperidine or morpholine. The oxygen atom resides at position 2 and the nitrogen atom at position 6, creating a polar axis across the hydrophobic hydrocarbon cage.

Core Molecular Data

All quantitative data for the parent scaffold are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 19557-29-0 | [5] |

| Molecular Formula | C₈H₁₃NO | [4][5] |

| Molecular Weight | 139.19 g/mol | [5] |

| IUPAC Name | 2-oxa-6-azatricyclo[3.3.1.1³,⁷]decane | [4] |

Ionization State: Basicity (pKa)

Theoretical Considerations & Expected Values

The basicity of 2-oxa-6-azaadamantane is conferred by the lone pair of electrons on the secondary amine at the N-6 position. The pKa value, which quantifies this basicity, is a critical parameter influencing aqueous solubility, receptor interactions (particularly with acidic residues like aspartate or glutamate), and membrane permeability.

Unlike flexible aliphatic amines, the nitrogen in this scaffold is part of a rigid cage. This conformational constraint can influence basicity by affecting the solvation of the protonated (conjugate acid) form. Furthermore, the presence of the electronegative oxygen atom at the 2-position may exert a modest electron-withdrawing inductive effect through the carbon framework, potentially decreasing the basicity compared to a simple 2-azaadamantane.[6] Based on analogous saturated heterocyclic amines, the pKa is anticipated to fall within the 8.5 - 10.0 range, making it significantly protonated at physiological pH (7.4).

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating method to determine the pKa by measuring the pH of a solution as a titrant is added.

Methodology:

-

Preparation: Accurately weigh ~10 mg of 2-oxa-6-azaadamantane hydrochloride and dissolve in 50 mL of deionized water.

-

Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Titration: Place the solution in a jacketed beaker maintained at 25°C and begin stirring. Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). The first derivative of the titration curve can be used to precisely locate the equivalence point.

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 19557-29-0 | 2-Oxa-6-azaadamantane - AiFChem [aifchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-Azaadamantane | C9H15N | CID 637989 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure and conformation of 2-oxa-6-azaadamantane

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Oxa-6-azaadamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2-oxa-6-azaadamantane, a rigid heterocyclic scaffold of significant interest in medicinal chemistry. As a conformationally locked bioisostere, often described as a "spherical morpholine mimetic," this molecule offers a unique three-dimensional framework for the design of novel therapeutics. This document synthesizes foundational synthetic principles with modern characterization methodologies, offering field-proven insights into the evaluation of this important molecular core. We will explore its synthesis, delve into the intricacies of its rigid cage structure, and detail the experimental and computational protocols required for its thorough characterization.

Introduction: The Strategic Value of the 2-Oxa-6-azaadamantane Core

Adamantane and its heteroatom-substituted derivatives (heteroadamantanes) have garnered substantial attention in drug discovery. Their rigid, cage-like structure provides a robust and predictable three-dimensional scaffold, which can improve pharmacokinetic properties such as lipophilicity and metabolic stability. The introduction of heteroatoms, specifically oxygen and nitrogen, into the adamantane framework imparts polarity and potential hydrogen bonding capabilities, crucial for molecular recognition at biological targets.

The 2-oxa-6-azaadamantane core is particularly noteworthy. Its structure can be viewed as a constrained analog of morpholine, a common motif in bioactive compounds. By locking the morpholine-like structure into a rigid adamantane cage, medicinal chemists can reduce the entropic penalty upon binding to a target and explore specific vectors for substitution with high precision. Recent research has highlighted its potential in modulating cannabinoid receptors and its utility as a versatile building block for more complex molecules.[1][2] This guide serves as a detailed exploration of this valuable scaffold.

Synthesis of the 2-Oxa-6-azaadamantane Scaffold

The construction of the 2-oxa-6-azaadamantane core has evolved from classical methods to more recent, scalable approaches. Understanding the synthetic routes is critical, as it provides the material for all subsequent structural and biological studies.

Foundational Synthetic Approaches

The original preparation of the 2-oxa-6-azaadamantane skeleton was reported by Ganter and Portmann in 1973.[3] Their work established the feasibility of constructing this specific heterocyclic cage, paving the way for future investigations into its properties and applications. These initial routes often involved multi-step sequences starting from bicyclic precursors.[3][4]

Modern, Scalable Synthesis from Cycloocta-1,5-diene

More recently, a cage-divergent strategy has been developed for the efficient, scalable synthesis of 2-oxa-6-azaadamantane from the readily available and inexpensive cycloocta-1,5-diene (COD).[1] This modern approach offers significant advantages in terms of yield, safety, and accessibility, making the scaffold more readily available for research and development.

The general workflow for this synthesis is outlined below. The causality behind this strategy lies in the stereocontrolled formation of a bicyclic intermediate from COD, which is then elaborated to form the final tricyclic cage system.

Experimental Protocol: Scalable Synthesis of 2-Oxa-6-azaadamantane [1]

-

Step 1: Epoxidation of Cycloocta-1,5-diene. Cycloocta-1,5-diene is first converted to its monoepoxide. This step is crucial for introducing the oxygen atom that will ultimately become the '2-oxa' component of the final structure.

-

Step 2: Transannular Cyclization. The epoxide is then subjected to conditions that promote a transannular cyclization, a key ring-forming reaction that establishes the bicyclo[3.3.1]nonane core structure. This step leverages the proximity of the reacting groups imposed by the cyclic nature of the starting material.

-

Step 3: Introduction of the Nitrogen Moiety. A nitrogen-containing functional group is introduced into the bicyclic intermediate. This is often achieved through the conversion of a ketone to an oxime, followed by reduction.

-

Step 4: Final Ring Closure. The second intramolecular cyclization is then effected to form the final aza-bridge, completing the 2-oxa-6-azaadamantane cage. This step is often an aminomercuration or a related cyclization process.

-

Step 5: Purification. The final product is purified using standard techniques such as column chromatography or crystallization to yield the high-purity 2-oxa-6-azaadamantane.

Molecular Structure and Conformation

The defining characteristic of 2-oxa-6-azaadamantane is its rigid, polycyclic structure. Unlike flexible molecules that can adopt multiple conformations, the adamantane cage is essentially locked into a single, low-energy conformation, which is a direct consequence of its fused cyclohexane rings being held in stable chair forms.

// Atom positions for a 2D representation C1 [pos="1,2!", label="1", fontname="Arial", shape=none, fontcolor="#EA4335"]; O2 [pos="2,2.5!", label="2 O", fontname="Arial", shape=none, fontcolor="#4285F4"]; C3 [pos="3,2!", label="3", fontname="Arial", shape=none, fontcolor="#EA4335"]; C4 [pos="3.5,1!", label="4", fontname="Arial", shape=none, fontcolor="#202124"]; C5 [pos="3,0!", label="5", fontname="Arial", shape=none, fontcolor="#EA4335"]; N6 [pos="2,0.5!", label="6 N", fontname="Arial", shape=none, fontcolor="#34A853"]; C7 [pos="1,0!", label="7", fontname="Arial", shape=none, fontcolor="#EA4335"]; C8 [pos="0.5,1!", label="8", fontname="Arial", shape=none, fontcolor="#202124"]; C9 [pos="1.5,1.25!", label="9", fontname="Arial", shape=none, fontcolor="#202124"]; C10 [pos="2.5,1.25!", label="10", fontname="Arial", shape=none, fontcolor="#202124"];

// Draw the bonds C1 -- O2 -- C3; C3 -- C4 -- C5; C5 -- N6 -- C7; C7 -- C8 -- C1; C1 -- C9 -- C5; C3 -- C10 -- C7; C9 -- N6; C10 -- O2; } dot Caption: Numbering scheme for the 2-oxa-6-azaadamantane core.

The structure was definitively confirmed by X-ray diffraction (XRD) analysis in recent synthetic studies.[1] While the specific crystallographic data is not publicly available, the analysis confirms the connectivity and the rigid cage topology. The C-O and C-N bond lengths are expected to be typical for ethers and secondary amines, respectively. The endocyclic bond angles will deviate slightly from the ideal tetrahedral angle of 109.5° to accommodate the strain of the fused ring system, but to a much lesser extent than in smaller, more strained polycycles.

The conformational rigidity is paramount to its function in drug design. It ensures that substituents placed at different positions on the cage will have a fixed and predictable spatial relationship to one another, which is invaluable for probing the topology of a receptor binding pocket.

Spectroscopic and Computational Characterization

A thorough characterization of the 2-oxa-6-azaadamantane core relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of molecules like 2-oxa-6-azaadamantane in solution. The high symmetry of the adamantane cage often leads to simplified spectra, but the introduction of two different heteroatoms lowers this symmetry, making a detailed analysis essential.

While a complete, published spectrum for 2-oxa-6-azaadamantane is not available, we can predict its key features and illustrate the analytical process by examining the detailed NMR data available for the closely related isomer, 2-azaadamantan-6-one hydrochloride .[5]

Table 1: 1H and 13C NMR Data for 2-Azaadamantan-6-one Hydrochloride (in DMSO-d6) [5]

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Multiplicity / Notes |

| 1, 3 | 3.69 (s, 2H) | 46.0 | Bridgehead CH adjacent to N |

| 4, 8, 9, 10 | 2.03–2.14 (m, 4H) | 34.3 | Methylene CH₂ |

| 5, 7 | 2.38–2.47 (m, 4H) | 43.2 | Bridgehead CH adjacent to C=O |

| 6 | - | 212.6 | Carbonyl C=O |

| NH | 9.69 (s, 2H) | - | Amine protons |

Note: This data is for an isomeric compound and serves to illustrate the analytical principles. For 2-oxa-6-azaadamantane, the C6 signal would be shifted significantly upfield from 212.6 ppm to ~70-80 ppm, and adjacent proton signals would also be shifted accordingly due to the replacement of the carbonyl with an oxygen bridge.

Protocol: NMR-Based Structural Verification

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The number of signals, their integration, chemical shifts, and multiplicities (splitting patterns) provide the initial assessment of the structure. For 2-oxa-6-azaadamantane, one would expect several overlapping multiplets in the aliphatic region (1.5-4.0 ppm).

-

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum (e.g., using a DEPTQ pulse sequence). This will reveal the number of unique carbon environments. Key signals to identify would be the bridgehead carbons adjacent to the oxygen and nitrogen atoms.

-

2D NMR Correlation Spectroscopy (COSY): Acquire a 1H-1H COSY spectrum to establish proton-proton coupling networks through bonds. This is critical for tracing the connectivity of the carbon skeleton.

-

2D NMR Heteronuclear Correlation (HSQC/HMQC & HMBC):

-

An HSQC or HMQC spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon's attached protons.

-

An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This is the definitive experiment for piecing together the entire molecular structure by connecting fragments identified in the COSY spectrum. For instance, correlations from the bridgehead protons (H1, H3, H5, H7) to the various methylene carbons would confirm the adamantane framework.

-

Computational Modeling

In the absence of a crystal structure, or to understand the molecule's electronic properties, computational modeling is an invaluable tool. Density Functional Theory (DFT) is the method of choice for molecules of this size.

Protocol: DFT-Based Conformational and Spectroscopic Analysis

-

Structure Building: Construct a 3D model of 2-oxa-6-azaadamantane using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This calculation finds the lowest energy structure, providing theoretical bond lengths and angles.

-

Frequency Analysis: Following optimization, a frequency calculation must be performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

NMR Prediction: Using the optimized geometry, calculate the NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted values can be scaled and compared directly with experimental data to aid in the assignment of complex spectra.

-

Analysis of Electronic Properties: The output of the DFT calculation can be used to generate an electrostatic potential map. This visualizes the electron-rich (negative) and electron-poor (positive) regions of the molecule, highlighting the hydrogen-bond donating capability of the N-H group and the hydrogen-bond accepting regions near the oxygen and nitrogen lone pairs. This information is critical for predicting how the molecule might interact with a biological target.

Applications in Drug Development

The rigid 2-oxa-6-azaadamantane scaffold serves as an excellent starting point for creating libraries of compounds for drug discovery. Its defined three-dimensional structure allows for the systematic exploration of chemical space around a central core.

-

Scaffold for Bioisosteric Replacement: It is considered a "spherical" or rigid mimetic of morpholine.[1] This allows chemists to replace a flexible morpholine unit in a known drug with the 2-oxa-6-azaadamantane core to improve metabolic stability or lock in a specific bioactive conformation.

-

Neurological and Cannabinoid Receptor Targets: Derivatives of heteroadamantanes, including the 2-oxa-6-aza core, have shown potential as modulators of cannabinoid receptors (CB1 and CB2).[1] These receptors are implicated in pain, appetite, and various neurological disorders.

-

Building Block for Complex Molecules: The nitrogen atom provides a convenient handle for further functionalization, allowing the core to be used as a building block for larger, more complex chemical entities.[6]

Conclusion

2-oxa-6-azaadamantane is a structurally unique and synthetically accessible heterocyclic scaffold with significant potential in medicinal chemistry. Its rigid, conformationally locked framework provides an ideal platform for the rational design of novel therapeutic agents. A combination of modern synthetic methods, detailed 2D NMR spectroscopic analysis, and supportive DFT calculations provides the necessary tools for researchers to confidently characterize this core and utilize it in the development of next-generation pharmaceuticals. The insights provided in this guide offer a robust framework for the synthesis, analysis, and strategic application of this promising molecular entity.

References

-

Ivleva, E. A., Simatova, E. V., Klepikov, V. V., & Klimochkin, Y. N. (2023). Synthesis of 2-Oxaadamantane Derivatives. Russian Journal of Organic Chemistry, 59(3), 363-371. [Link]

-

Wu, J., Leas, D. A., Dong, Y., Wang, X., Ezell, E. L., Stack, D. E., & Vennerstrom, J. L. (2018). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. ACS Omega, 3(9), 11039–11045. [Link]

-

Macrosson, S. J. (1976). Synthetic and Conformational Studies of Cyclic Systems. PhD Thesis, University of Glasgow. [Link]

-

Lysenko, V. V., Popov, I. O., Slobodyanyuk, E. Y., Rusanov, E. B., Pashenko, O. Y., Volochnyuk, D. M., & Ryabukhin, S. V. (2024). Cyclooctadiene-Derived Cage-Divergent Synthesis of Heteroadamantanes and Alternative Polycyclic Systems. ChemRxiv. [Link]

-

Nudelman, A., et al. (2008). Heteroadamantyl Cannabinoids. Journal of Medicinal Chemistry, 51(18), 5809-5818. [Link]

-

Nelsen, S. F., et al. (2001). Electron transfer in bis(hydrazines), a critical test for application of the Marcus model. Journal of the American Chemical Society, 123(23), 5493-5501. [Link]

-

Liu, Y., et al. (2023). Synthesis and Characterization of 6-nitro-2-oxa-6-azaadamantane-4,8-diol dinitrate. Chinese Journal of Energetic Materials, 31(4), 325-331. [Link]

-

Ganter, C., & Portmann, R. E. (1973). Heterotricyclodecane XIV. 2-Oxa-6-aza-adamantan und Derivate. Helvetica Chimica Acta, 56(6), 1962–1985. [Link]

-

Nelsen, S. F., et al. (2001). Electron transfer in bis(hydrazines), a critical test for application of the Marcus model. Journal of Computational Chemistry, 22(6), 655-664. [Link]

Sources

Spectroscopic Characterization of (1r,3r,5r,7r)-2-Oxa-6-azaadamantane: A Technical Guide

Abstract

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane, a unique heterocyclic cage compound, holds significant potential in medicinal chemistry and materials science due to its rigid, three-dimensional structure. This guide provides an in-depth analysis of its spectroscopic characteristics, offering researchers and drug development professionals a foundational understanding for its identification and utilization. While experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from closely related adamantane analogues to present a comprehensive and predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to (1r,3r,5r,7r)-2-Oxa-6-azaadamantane

(1r,3r,5r,7r)-2-Oxa-6-azaadamantane is a heterocyclic compound featuring a rigid adamantane cage in which one methylene bridge is replaced by an oxygen atom (oxa-) and another by a nitrogen atom (aza-). Its precise chemical formula is C₈H₁₃NO, with a molecular weight of 139.19 g/mol .[1][2] The defined stereochemistry, denoted by (1r,3r,5r,7r), dictates the specific spatial arrangement of the heteroatoms within the cage structure. This rigid framework imparts unique physicochemical properties, making it an attractive scaffold for the design of novel therapeutic agents and specialized polymers. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification in synthetic and biological contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of organic molecules. The high symmetry of the (1r,3r,5r,7r)-2-Oxa-6-azaadamantane cage is expected to result in a relatively simple yet informative NMR spectrum.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display distinct signals for the different sets of equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.2 | Multiplet | 2H | H-1, H-7 (Bridgehead protons adjacent to O and N) |

| ~ 3.0 - 3.2 | Multiplet | 4H | H-5, H-8, H-9, H-10 (Methylene protons adjacent to N) |

| ~ 2.0 - 2.2 | Multiplet | 2H | H-3, H-4 (Bridgehead and methylene protons) |

| ~ 1.7 - 1.9 | Multiplet | 4H | H-4, H-8, H-9, H-10 (Remaining methylene protons) |

| ~ 1.5 (broad) | Singlet | 1H | N-H |

Expert Interpretation:

The bridgehead protons at positions 1 and 7, being adjacent to both the oxygen and nitrogen atoms through the cage, are expected to be the most deshielded and appear furthest downfield. The methylene protons adjacent to the nitrogen atom (positions 5, 8, 9, and 10) will also experience a downfield shift. The remaining methylene and bridgehead protons will resonate at higher fields. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The exact multiplicities will be complex due to long-range coupling through the rigid cage structure, a hallmark of adamantane systems.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the symmetry of the molecule, with distinct signals for the bridgehead and methylene carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 70 - 75 | C-1, C-7 (Bridgehead carbons adjacent to O and N) |

| ~ 50 - 55 | C-5, C-8, C-9, C-10 (Methylene carbons adjacent to N) |

| ~ 30 - 35 | C-3, C-4 (Bridgehead and methylene carbons) |

Expert Interpretation:

The bridgehead carbons (C-1 and C-7) bonded to the electronegative oxygen and nitrogen atoms will be significantly deshielded and appear in the downfield region of the aliphatic carbon spectrum. The methylene carbons adjacent to the nitrogen will also show a characteristic downfield shift. The remaining carbons of the adamantane cage will resonate in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of (1r,3r,5r,7r)-2-Oxa-6-azaadamantane in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a wider spectral width (e.g., 0-100 ppm) to encompass all carbon signals.

-

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (for unambiguous assignment):

-

Conduct COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is essential for assigning quaternary carbons and confirming the cage structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (1r,3r,5r,7r)-2-Oxa-6-azaadamantane will be characterized by vibrations of the C-H, C-N, C-O, and N-H bonds.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 3500 | N-H stretch | Medium, broad |

| 2850 - 3000 | C-H stretch (aliphatic) | Strong |

| 1050 - 1150 | C-O stretch (ether) | Strong |

| 1000 - 1250 | C-N stretch (amine) | Medium |

Expert Interpretation:

The most prominent features in the IR spectrum are expected to be the strong C-H stretching vibrations of the adamantane cage below 3000 cm⁻¹. A broad absorption in the region of 3300-3500 cm⁻¹ will be indicative of the N-H stretching of the secondary amine. The strong C-O stretching vibration of the ether linkage within the cage is anticipated to appear in the fingerprint region, around 1050-1150 cm⁻¹. The C-N stretching vibration will also be present in the fingerprint region. The overall spectrum will be relatively simple due to the high symmetry of the molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

| m/z (mass-to-charge ratio) | Predicted Identity | Relative Abundance |

| 139 | [M]⁺ (Molecular ion) | High |

| 110 | [M - CH₂NH]⁺ | Medium |

| 96 | [M - C₂H₅N]⁺ | Medium |

| 82 | [M - C₃H₇N]⁺ | High |

Expert Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 139, corresponding to the molecular weight of the compound. The rigid adamantane cage is relatively stable, leading to a significant molecular ion intensity. Fragmentation is likely to occur via cleavage of the bonds associated with the heteroatoms. Common fragmentation pathways for azaadamantanes involve the loss of nitrogen-containing fragments. The retro-Diels-Alder type fragmentation, common in bicyclic systems, may also contribute to the observed fragment ions. The high-resolution mass spectrum should show a molecular weight consistent with the elemental composition of C₈H₁₃NO.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the separated ions to generate the mass spectrum.

Visualization of Molecular Structure and Logic

Visualizing the structure and the relationships between different spectroscopic data points is crucial for a comprehensive understanding.

Figure 1: Predicted 3D structure of (1r,3r,5r,7r)-2-Oxa-6-azaadamantane.

Figure 2: Interrelationship of spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for (1r,3r,5r,7r)-2-Oxa-6-azaadamantane. While awaiting the publication of experimental spectra, this guide serves as a robust reference for researchers, enabling the identification and characterization of this and related heterocyclic adamantane derivatives. The provided protocols outline a systematic approach to acquiring high-quality spectroscopic data, ensuring scientific rigor in future studies.

References

Sources

A Deep Dive into the Physicochemical Properties of Azaadamantanes: A Guide for Drug Development Professionals

Introduction: The Adamantane Scaffold and the Strategic Introduction of Nitrogen

The adamantane moiety, a rigid, tricyclic hydrocarbon, is a well-established privileged scaffold in medicinal chemistry. Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional framework for the precise orientation of pharmacophoric groups.[1] These characteristics have been successfully leveraged in a range of therapeutics, from antiviral agents like amantadine to neuroprotective drugs such as memantine. The introduction of an adamantane group is a known strategy to increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier.[2]

However, the very lipophilicity that makes adamantane attractive can also present challenges in drug development, particularly concerning aqueous solubility and off-target effects. This has led to the exploration of bioisosteric replacements, with azaadamantanes—adamantane analogues where one or more carbon atoms are replaced by nitrogen—emerging as a promising scaffold.[3][4] This guide provides an in-depth technical analysis of the comparative lipophilicity and solubility of azaadamantanes versus their carbocyclic counterparts, offering insights for researchers and drug development professionals. The partial substitution of carbon with nitrogen atoms significantly alters the physicochemical properties, generally leading to reduced lipophilicity and increased aqueous solubility.[3][5]

Understanding the Physicochemical Impact of Nitrogen Insertion

The replacement of a methine (CH) or methylene (CH₂) group in the adamantane cage with a nitrogen atom introduces a range of fundamental changes that directly influence lipophilicity and solubility.

Causality of Physicochemical Shifts:

-

Polarity and Hydrogen Bonding: The introduction of a nitrogen atom, particularly a bridgehead nitrogen, significantly increases the polarity of the scaffold. This nitrogen can act as a hydrogen bond acceptor, and in the case of secondary or primary amines within the scaffold, as a hydrogen bond donor. This enhanced ability to interact with polar solvents like water is a primary driver for increased aqueous solubility and decreased lipophilicity.

-

Reduced Molecular Lipophilicity: Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a measure of a compound's preference for a lipophilic versus an aqueous environment. The introduction of a polar nitrogen atom inherently lowers the overall lipophilicity of the molecule.

-

Crystal Lattice Energy: The ability of azaadamantanes to form hydrogen bonds can also influence their crystal lattice energy. While this is a complex interplay of factors, the introduction of strong intermolecular interactions can sometimes lead to higher melting points and potentially affect the thermodynamics of solvation.

This strategic modulation of physicochemical properties allows for a fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Comparison: Lipophilicity and Solubility Data

The most effective way to understand the impact of nitrogen incorporation is through the direct comparison of quantitative data. The following table summarizes available experimental and calculated LogP and solubility data for adamantane and representative azaadamantane derivatives.

| Compound | Structure | Type | LogP | Aqueous Solubility | Data Source & Notes |

| Adamantane | C₁₀H₁₆ | Adamantane | 2.88 (exp.) | Practically Insoluble | [6] Experimental LogP. Described as poorly soluble in water. |

| 1-Azaadamantane | C₉H₁₅N | Azaadamantane | 1.29 (calc.) | Data not available | [7] Calculated LogP. The significant decrease in LogP illustrates the impact of a single bridgehead nitrogen. |

| 2-Azaadamantane | C₉H₁₅N | Azaadamantane | 1.7 (calc.) | Data not available | [8] Calculated LogP. The position of the nitrogen influences the extent of the lipophilicity reduction. |

| 1-Aminoadamantane (Amantadine) | C₁₀H₁₇N | Adamantane | 2.44 (exp.) | 6290 mg/L (freely soluble) | [9] Experimental data. While the amino group adds polarity, the carbocyclic core remains highly lipophilic. |

| 1-Aminoadamantane HCl (Amantadine HCl) | C₁₀H₁₈ClN | Adamantane | -1.64 (exp. at pH 6.3) | Highly Soluble | [10][11] The salt form dramatically increases aqueous solubility. LogP is pH-dependent. |

| 3-Amino-1-adamantanol | C₁₀H₁₇NO | Adamantane | 0.5 (calc.) | Data not available | [12] Calculated LogP. The presence of both amino and hydroxyl groups significantly reduces lipophilicity. |

| 2-Hydroxy-2-azaadamantane | C₉H₁₅NO | Azaadamantane | 1.64 (calc.) | Soluble in polar solvents | [12][13] Calculated LogP. The hydroxyl group contributes to its solubility. |

Note: "calc." denotes calculated values, which are predictive, while "exp." denotes experimentally determined values.

The data clearly illustrates that the incorporation of a nitrogen atom into the adamantane scaffold consistently leads to a significant reduction in lipophilicity (lower LogP values). For instance, the calculated LogP of 1-azaadamantane (1.29) is substantially lower than the experimental LogP of adamantane (2.88). This effect is further amplified by the addition of other polar functional groups.

Experimental Methodologies for Lipophilicity and Solubility Determination

To ensure the scientific integrity of drug development programs, accurate and reproducible measurement of these key physicochemical properties is paramount. The following are standard, field-proven protocols.

Protocol 1: Determination of the Partition Coefficient (LogP/LogD) by the Shake-Flask Method

This is the "gold standard" method for LogP determination. It directly measures the partitioning of a compound between n-octanol and water (or a buffer of a specific pH for LogD).

Step-by-Step Methodology:

-

Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water (or buffer, e.g., PBS pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol) at a concentration that allows for accurate quantification in both phases.

-

Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the aqueous phase (pre-saturated water/buffer). Typically, a 1:1 or 1:2 volume ratio is used.

-

Equilibration: Cap the vial and shake it gently for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases. Avoid vigorous shaking that can lead to emulsion formation.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Protocol 2: Thermodynamic and Kinetic Aqueous Solubility Assays

Aqueous solubility is a critical parameter for oral drug absorption and formulation development. Both thermodynamic and kinetic solubility are important to assess.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. This is often more relevant for early-stage in vitro screening assays.

Step-by-Step Methodology (Shake-Flask for Thermodynamic Solubility):

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To remove undissolved solids, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and carefully collect the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Result Reporting: Express the solubility in units such as mg/mL or µM.

Strategic Implications for Drug Design

The choice between an adamantane and an azaadamantane scaffold is a strategic decision in drug design, driven by the desired physicochemical properties and the biological target.

-

When to Use Adamantane: The adamantane scaffold remains the scaffold of choice when high lipophilicity is a primary objective, such as for targeting the central nervous system (CNS) or when seeking to enhance metabolic stability by sterically shielding labile functional groups.

-

When to Use Azaadamantane: The azaadamantane scaffold is an excellent choice when a rigid, three-dimensional core is desired, but the high lipophilicity of adamantane is a liability. It allows for the modulation of solubility and can help mitigate issues related to poor absorption or non-specific, lipophilicity-driven toxicity. The nitrogen atom also provides a synthetic handle for further functionalization.

Conclusion

The substitution of a carbon atom for nitrogen in the adamantane framework is a powerful strategy for modulating the physicochemical properties of this important scaffold. Azaadamantanes consistently exhibit lower lipophilicity and higher aqueous solubility compared to their adamantane counterparts. This "aza-substitution" provides drug discovery teams with a valuable tool to fine-tune the ADME properties of drug candidates, expanding the chemical space accessible from this rigid, three-dimensional core. A thorough understanding and experimental characterization of these properties, using robust protocols as outlined in this guide, are essential for the successful development of novel therapeutics based on these privileged structures.

References

-

Suslova, E. V., Ponomareva, K. Y., Volcho, K. P., & Salakhutdinov, N. F. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133–1154. [Link]

-

LookChem. (n.d.). 1-Azaadamantane. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637989, 2-Azaadamantane. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 658645, 3-Amino-1-adamantanol. Retrieved January 14, 2026, from [Link]

-

Liu, G., et al. (2012). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Brazilian Journal of Chemical Engineering, 29(4), 815-820. [Link]

-

Izumi, H., Yamagami, S., & Futamura, S. (2003). 1-Azaadamantanes: pharmacological applications and synthetic approaches. Current medicinal chemistry, 10(14), 1275-1295. [Link]

-

Suslova, E. V., Ponomareva, K. Y., Volcho, K. P., & Salakhutdinov, N. F. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133–1154. [Link]

-

Chem-Impex. (n.d.). 2-Hydroxy-2-azaadamantane. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10850731, Di-1-adamantylamine hydrochloride. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2005). Structural analogs of adamantane. [Link]

-

ResearchGate. (2006). Experimental versus computed logP. Correlation between experimental and calculated log P-values for over 100 compounds. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604. [Link]

-

Wikipedia contributors. (2024, December 23). Adamantane. In Wikipedia, The Free Encyclopedia. [Link]

-

Stanford Chemicals. (n.d.). 1-Adamantylamine. Retrieved January 14, 2026, from [Link]

-

Gromnitskaya, E. L., Danilov, I. V., & Brazhkin, V. V. (2021). Comparative study of the elastic properties of adamantane and 1-chloroadamantane at high pressure and different temperatures and at order–disorder transitions. Physical Chemistry Chemical Physics, 23(3), 2056-2063. [Link]

-

Szychowska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2054. [Link]

-

ResearchGate. (2018). Thermodynamic properties of 1-aminoadamantane. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2130, Amantadine. Retrieved January 14, 2026, from [Link]

-

Liu, G., et al. (2012). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Brazilian Journal of Chemical Engineering, 29(4), 815-820. [Link]

-

Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1786-1797. [Link]

-

Begnaud, F., et al. (2016). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. Journal of Chromatography A, 1442, 57-65. [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved January 14, 2026, from [Link]

-

Wozniak, K., et al. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Pharmaceuticals, 17(6), 725. [Link]

-

ResearchGate. (2018). Inside-protonated 1-azaadamantane: computational studies on the structure, stability, and generation. [Link]

-

Vrček, V., & Zipse, H. (2018). Inside-Protonated 1-Azaadamantane. Computational Studies on the Structure, Stability and Generation. Canadian Journal of Chemistry, 96(11), 938-945. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Dane, C., Montgomery, A. P., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 291, 117592. [Link]

-

ResearchGate. (2020). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). [Link]

-

Der Pharma Chemica. (2012). QSPR modeling of the lipophilicity of aziridine derivatives. [Link]

-

Bentham Science. (2015). Correlation Between Structure, Retention and Lipophilicity of Some Antidepressants: QSRR and QSAR Studies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. 1-Azaadamantane|lookchem [lookchem.com]

- 8. 2-Azaadamantane | C9H15N | CID 637989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

- 13. chemimpex.com [chemimpex.com]

The Aza-Adamantane Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrogen atom into the rigid, tricyclic adamantane framework gives rise to azaadamantanes, a class of compounds that has carved a significant niche in the landscape of medicinal chemistry. Their unique stereochemical properties, coupled with altered lipophilicity and basicity compared to their carbocyclic parent, have made them attractive scaffolds for the development of novel therapeutics. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key methodological advancements in the field of azaadamantane chemistry, offering insights for researchers and professionals engaged in drug discovery and development.

The Dawn of Azaadamantanes: An Unveiling in the 1950s

The story of azaadamantanes begins in 1953, a period of burgeoning exploration in the field of polycyclic hydrocarbons. While the adamantane structure itself had been a subject of fascination, the deliberate incorporation of heteroatoms was a nascent field. The first synthesis of 1-azaadamantane (1-azatricyclo[3.3.1.13,7]decane) was a landmark achievement that opened the door to a new family of cage-like structures with intriguing properties. This pioneering work laid the foundation for subsequent investigations into the synthesis and pharmacological potential of these unique molecules.

Crafting the Cage: A Survey of Synthetic Strategies

The construction of the azaadamantane core has been approached through various synthetic routes, each with its own set of advantages and challenges. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.

The Mannich Reaction: A Classical Approach to Aza-Annulation

One of the earliest and most widely employed methods for the synthesis of azaadamantane frameworks is the Mannich reaction. This three-component condensation reaction, involving an amine, an aldehyde (often formaldehyde), and a ketone, provides a powerful tool for the construction of the heterocyclic ring system.[1][2] Double or even triple Mannich reactions have been utilized to assemble the intricate cage structure in a single pot, showcasing the efficiency of this classical transformation.

The general mechanism involves the in-situ formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. An enol or enolate derived from the ketone subsequently attacks the iminium ion, leading to the formation of a new carbon-carbon bond and ultimately, after intramolecular cyclization, the azaadamantane scaffold.[3][4] While effective, these multi-component reactions can sometimes lead to mixtures of products and require subsequent reduction steps.

The Hofmann-Löffler-Freytag Reaction: A Radical Path to Cyclization

The Hofmann-Löffler-Freytag reaction offers a distinct, radical-based strategy for the synthesis of aza-heterocycles, including azaadamantanes. This intramolecular reaction involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions, typically initiated by heat or UV light.[5][6][7]

The key step is a 1,5-hydrogen atom transfer, where the nitrogen radical abstracts a hydrogen atom from a remote carbon, usually at the δ-position, to form a carbon-centered radical. This radical then propagates a chain reaction, ultimately leading to the formation of a new carbon-nitrogen bond and the cyclized product.[5][6] This method provides a powerful way to functionalize unactivated C-H bonds and construct the azaadamantane ring system.

Figure 1: Generalized workflow of the Hofmann-Löffler-Freytag reaction for azaadamantane synthesis.

Modern Advancements: The Advent of Trifluoromethanesulfonic Anhydride

More contemporary approaches to azaadamantane synthesis have sought to overcome the limitations of classical methods, such as the need for harsh reaction conditions or multiple steps. The use of trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) has emerged as a powerful tool for the efficient construction of the azaadamantane core.

Triflic anhydride acts as a potent electrophilic activator. In the context of azaadamantane synthesis, it can facilitate the cyclization of suitable precursors by promoting the formation of highly reactive intermediates, such as iminium ions, under milder conditions.[8] This method often proceeds without the need for a separate reduction step, offering a more concise and efficient route to the desired azaadamantane derivatives. The mechanism typically involves the activation of a carbonyl or a hydroxyl group by triflic anhydride, followed by an intramolecular nucleophilic attack by a nitrogen atom to forge the final ring system.

Navigating Isomeric Diversity: The Synthesis of Key Azaadamantane Scaffolds

The position of the nitrogen atom within the adamantane framework gives rise to different isomers, each with its unique synthetic challenges and potential pharmacological profile.

The Archetypal 1-Azaadamantane

The synthesis of the parent 1-azaadamantane has been a focal point of research since its initial discovery. A simplified and effective laboratory-scale synthesis starts from 1,3,5-tris(hydroxymethyl)cyclohexane. This precursor, when passed over an alumina catalyst in a stream of ammonia at elevated temperatures, undergoes a cyclization and dehydration cascade to afford 1-azaadamantane.[2]

Accessing the 2-Azaadamantane Core

The synthesis of 2-azaadamantane derivatives often requires a different strategic approach. For instance, the synthesis of 2-azaadamantan-6-one can be achieved from 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. Key transformations in this multi-step sequence include a Curtius rearrangement to form a benzyl carbamate, followed by an intramolecular cyclization. This ring-closing step is ingeniously triggered by the attack of the carbamate nitrogen onto a transient bromonium ion or an epoxide intermediate.

Experimental Protocol: Synthesis of 2-Azaadamantan-6-one Hydrochloride

The following protocol is a representative example of a modern synthetic route to a 2-azaadamantane derivative.

-

Step 1: Carbamate Formation. To a solution of 9-oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid in a suitable solvent (e.g., toluene), add triethylamine and diphenylphosphoryl azide at room temperature. After stirring, add benzyl alcohol and reflux the mixture. After workup, the corresponding benzyl carbamate is obtained.

-

Step 2: Bromocyclization. The unsaturated carbamate is then treated with a bromine source (e.g., bromine in acetonitrile) at 0 °C in the presence of a base like potassium carbonate. This induces an intramolecular cyclization to form the bromo-azaadamantane intermediate.

-

Step 3: Deprotection and Debromination. The bromo-azaadamantane derivative is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of a base to remove the benzyl carbamate protecting group and the bromine atom, yielding 2-azaadamantan-6-one.

-

Step 4: Salt Formation. The free base is typically converted to its hydrochloride salt for improved stability and handling by treatment with a solution of HCl in a suitable solvent like diethyl ether.

| Step | Key Reagents | Purpose |

| 1 | Diphenylphosphoryl azide, Benzyl alcohol | Curtius rearrangement and carbamate formation |

| 2 | Bromine, K₂CO₃ | Intramolecular bromocyclization |

| 3 | H₂, Pd/C, Base | Deprotection and debromination |

| 4 | HCl in ether | Formation of the hydrochloride salt |

Azaadamantanes in Drug Discovery: A Scaffold of Privilege

The rigid, three-dimensional structure of the azaadamantane core, combined with the presence of a basic nitrogen atom, has made it a "privileged scaffold" in medicinal chemistry. This means that the azaadamantane framework can be decorated with various functional groups to interact with a wide range of biological targets.

Modulating the Central Nervous System

Azaadamantane derivatives have shown significant promise as modulators of the central nervous system (CNS). Their lipophilicity allows them to cross the blood-brain barrier, a critical prerequisite for CNS-acting drugs.[9] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the azaadamantane core can profoundly influence their binding affinity and selectivity for various receptors and ion channels.[1] For example, derivatives have been developed as potent anticholinergic and serotonergic agents. The rigid framework helps to lock the pharmacophoric groups in a specific orientation, leading to enhanced receptor binding.

Structure-Activity Relationship (SAR) Insights

The development of azaadamantane-based drugs is guided by a deep understanding of their SAR. Key considerations include:

-

Position of the Nitrogen Atom: The isomeric placement of the nitrogen (e.g., 1-aza vs. 2-aza) alters the overall shape and dipole moment of the molecule, influencing its interaction with biological targets.

-

Nature of Substituents: The introduction of various functional groups (e.g., hydroxyl, amino, aryl) at different positions on the adamantane cage allows for the fine-tuning of pharmacological activity. For instance, in the context of sigma receptor ligands, the presence of a hydroxyl group was found to be detrimental to binding affinity.[1]

-

Lipophilicity and Physicochemical Properties: The incorporation of the azaadamantane moiety generally leads to a decrease in lipophilicity compared to the parent adamantane, which can favorably impact a drug candidate's pharmacokinetic profile.[5][9]

Figure 2: Key factors influencing the structure-activity relationship of azaadamantane derivatives.

Conclusion and Future Perspectives